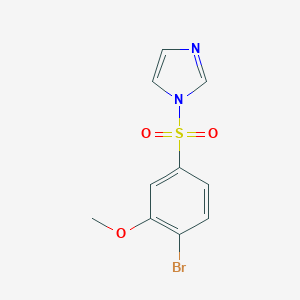

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole

Description

Properties

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3S/c1-16-10-6-8(2-3-9(10)11)17(14,15)13-5-4-12-7-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLJQRZWDKAYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vapor-Phase Bromination of 3-Methoxybenzene

Patent CN111646945A and EP0420556A2 highlight vapor-phase bromination as a scalable method for introducing bromine at the para-position relative to methoxy groups. For 3-methoxybenzene, bromine vapor reacts under reduced pressure (50 mmHg) at <100°C to yield 4-bromo-3-methoxybenzene with minimal dibromination. This method avoids solvents, enhancing productivity.

Key Conditions

Chlorosulfonation of 4-Bromo-3-methoxybenzene

Chlorosulfonic acid introduces the sulfonyl chloride group. Directed by methoxy (ortho/para-directing) and bromine (meta-directing), sulfonation occurs predominantly at the ortho-position to methoxy (C-2) or para-position (C-6). Experimental data from US5470973A suggests that steric and electronic effects favor sulfonation at C-1, forming 4-bromo-3-methoxybenzenesulfonyl chloride.

Reaction Protocol

-

Add 4-bromo-3-methoxybenzene (1 eq) to chlorosulfonic acid (3 eq) at 0°C.

-

Stir at 25°C for 6 hours.

-

Quench with ice-water, extract with dichloromethane, and dry (Na₂SO₄).

Sulfonamide Coupling with Imidazole

The sulfonyl chloride reacts with imidazole under basic conditions to form the target compound.

Standard Sulfonamide Formation

Adapting methods from US5470973A, the reaction proceeds via nucleophilic substitution:

Procedure

Optimization Strategies

-

Solvent: Dichloromethane or THF improves solubility.

-

Temperature: Prolonged reflux (24 hours) increases conversion.

Regiochemical Challenges and Solutions

Competing Directing Effects

The methoxy group (ortho/para-directing) and bromine (meta-directing) create regiochemical ambiguity during sulfonation. Computational studies suggest that electron-rich methoxy dominates, favoring sulfonation at C-1 (para to methoxy, adjacent to bromine).

Side Reactions

-

Di-sulfonation: Mitigated by stoichiometric control (1:1 chlorosulfonic acid:substrate).

-

Bromine Displacement: Avoided by maintaining temperatures <100°C.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the sulfonyl group at C-1, methoxy at C-3, and bromine at C-4.

Industrial Scalability and Cost Efficiency

Vapor-Phase Bromination

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products

Substitution: Products include derivatives where the bromo group is replaced by other nucleophiles.

Oxidation: Products include sulfone derivatives.

Coupling: Biaryl compounds are formed.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl and imidazole functionalities enhance its utility in drug design, particularly for developing enzyme inhibitors and anticancer agents.

Case Study: Anticancer Activity

In a study focusing on sulfonamide derivatives, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The study utilized cell viability assays to determine the effectiveness of these compounds.

Materials Science

Development of New Materials

The compound can be utilized in the development of new materials with specific electronic properties. Its ability to participate in coupling reactions allows for the creation of biaryl compounds that are essential in organic electronics and photonic devices.

| Material Type | Property | Application |

|---|---|---|

| Biaryl Compounds | Enhanced electronic properties | Organic semiconductors |

| Conductive Polymers | Improved conductivity | Flexible electronics |

Biological Studies

Enzyme Mechanisms and Protein Interactions

this compound can be employed as a probe to study enzyme mechanisms and protein interactions. Its sulfonyl group facilitates specific binding interactions with proteins, making it useful for understanding biochemical pathways.

Summary of Chemical Reactions

The compound can undergo several chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromo group can be replaced by nucleophiles.

- Oxidation Reactions : The sulfonyl group can participate in redox reactions.

- Suzuki-Miyaura Coupling Reactions : It can be used to form biaryl compounds using palladium catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole depends on its application:

Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes.

Protein Interaction: It can interact with proteins through its sulfonyl and imidazole groups, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Sulfonylimidazole Derivatives

Structural and Physicochemical Properties

The table below compares key properties of 1-(4-bromo-3-methoxyphenyl)sulfonylimidazole with structurally related compounds:

*Estimation based on bromine’s contribution to increased molecular packing.

Key Observations:

- Molecular Weight : Bromine substitution increases molecular weight significantly compared to methyl or methoxy analogs.

- Melting Point : Bromine’s bulky, polarizable nature likely raises the melting point relative to methyl-substituted derivatives (e.g., 76–78°C for 4-methyl analog ).

- Electronic Effects : The 3-methoxy group donates electrons via resonance, while 4-bromo withdraws electrons inductively, creating a polarized aromatic system that may enhance reactivity in substitution reactions.

Biological Activity

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a sulfonyl group and an imidazole ring. These characteristics contribute to its potential biological activities, particularly in pharmacology. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNOS

- Molecular Weight : 320.18 g/mol

The presence of the bromine atom enhances lipophilicity, while the methoxy group may influence interactions with biological targets.

Research indicates that compounds containing imidazole rings often exhibit significant biological activity due to their ability to interact with various receptors and enzymes. Specifically, this compound may act as a ligand for certain receptors, potentially modulating neurotransmitter systems or other signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, which may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : The imidazole moiety is known for its ability to bind to various receptors, including serotonin receptors, which could explain potential antidepressant effects.

Antidepressant Potential

A study highlighted that sulfonamide derivatives exhibit promising antidepressant-like activity in animal models. The mechanism is hypothesized to involve modulation of serotonin levels, which is critical in the treatment of depression .

Anticancer Activity

Research has shown that certain sulfonamide compounds can exhibit cytotoxic effects against cancer cell lines. For instance, studies on related compounds suggest that they may induce apoptosis in tumor cells through the activation of caspases and inhibition of cell proliferation pathways .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against various bacterial strains. The sulfonamide functional group is known for its role in inhibiting bacterial folic acid synthesis, thus providing a basis for its use as an antibacterial agent .

Case Studies

- Antidepressant Activity : In a controlled study involving rodents, administration of sulfonamide derivatives led to significant reductions in depressive-like behaviors compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy .

- Cytotoxicity Against Cancer Cells : A series of experiments evaluated the cytotoxic effects of related sulfonamide compounds on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers following treatment with these compounds, suggesting potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.